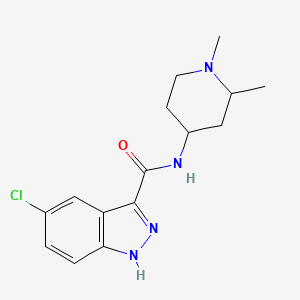![molecular formula C16H21ClN4O B7359439 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359439.png)
5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide, also known as DMCH-I3C, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. In
作用机制
The mechanism of action of 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide involves its selective inhibition of CK2, which is a serine/threonine protein kinase that regulates a variety of cellular processes. CK2 is involved in the phosphorylation of numerous substrates, including transcription factors, signaling molecules, and structural proteins. By inhibiting CK2, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide can disrupt these cellular processes and affect cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide can induce apoptosis and inhibit cell proliferation by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In neuronal cells, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide can enhance synaptic plasticity and promote neurite outgrowth by modulating the activity of CK2 and its downstream targets. In immune cells, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide can modulate the activity of cytokines and chemokines, leading to changes in immune cell function and inflammation.
实验室实验的优点和局限性
One of the main advantages of using 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide in lab experiments is its selectivity for CK2, which allows for specific targeting of this protein kinase. 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, there are some limitations to using 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide in lab experiments, including its potential toxicity at high concentrations and its limited stability in certain experimental conditions. Additionally, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide may have off-target effects on other protein kinases or cellular processes, which could complicate data interpretation.
未来方向
There are several future directions for research on 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide, including its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the molecular mechanisms underlying the effects of 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide on CK2 and its downstream targets. Additionally, the development of more selective and potent CK2 inhibitors could lead to improved therapeutic efficacy and reduced toxicity. Finally, the application of 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide in combination with other drugs or therapies may enhance its therapeutic potential and overcome potential limitations.
合成方法
The synthesis of 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide involves several steps, starting with the reaction of 5-chloro-1H-indazole-3-carboxylic acid with 3-(dimethylamino)cyclohexylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to yield the final product, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide. The overall yield of this synthesis method is around 40%, and the purity of the final product can be further improved by recrystallization.
科学研究应用
5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide has been used in a variety of scientific research applications, including cancer research, neurobiology, and immunology. In cancer research, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. In neurobiology, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide has been used to study the role of CK2 in neuronal development and synaptic plasticity. In immunology, 5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide has been shown to modulate the activity of immune cells, such as T cells and macrophages, by inhibiting CK2.
属性
IUPAC Name |
5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O/c1-21(2)12-5-3-4-11(9-12)18-16(22)15-13-8-10(17)6-7-14(13)19-20-15/h6-8,11-12H,3-5,9H2,1-2H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIYFPKRKDLWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC(C1)NC(=O)C2=NNC3=C2C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]ethyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7359370.png)
![N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359380.png)
![5-methoxy-2-[[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B7359387.png)
![1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea](/img/structure/B7359388.png)

![N-[2-(4-chlorophenyl)sulfonylethyl]morpholine-4-carboxamide](/img/structure/B7359404.png)

![2-[4-(5-Ethylthiophen-2-yl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B7359414.png)
![N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359418.png)
![5-chloro-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359435.png)


![5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359446.png)
![5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359448.png)